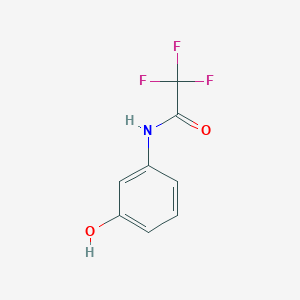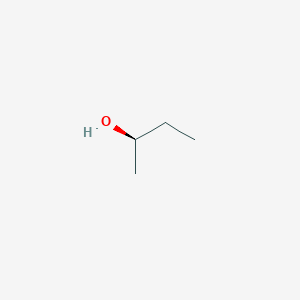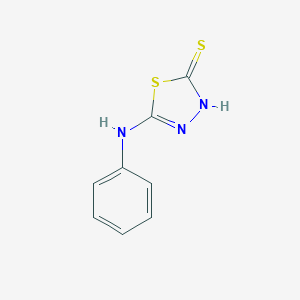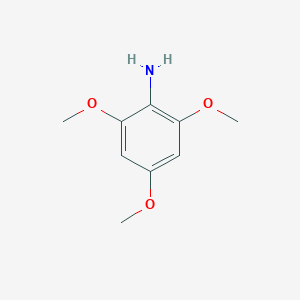
2,4,6-Trimethoxyaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules related to 2,4,6-trimethoxyaniline often involves catalytic processes and cycloaddition reactions. For example, a rhodium-catalyzed enantioselective intermolecular [2+2+2] cycloaddition of 1,6-diynes with trimethylsilylynamides has been developed for the synthesis of axially chiral anilides, demonstrating the utility of trimethylsilylynamides as precursors in synthesizing complex anilide structures with high enantioselectivity (Tanaka, Takeishi, & Noguchi, 2006).
Molecular Structure Analysis
Structural analyses of compounds related to 2,4,6-trimethoxyaniline reveal significant insights into their molecular configurations. For instance, the crystal structure analysis of 2-(2,3,4-Trimethoxy-6-Methylbenzylideneamino)phenol shows that the molecule adopts an E configuration at the C=N functional bond, and the dihedral angle between the two phenyl rings is significant, indicating potential interactions that could affect the compound's chemical properties (Liang, Li, Wang, & Tai, 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of 2,4,6-trimethoxyaniline derivatives are profoundly influenced by their structural aspects. For example, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives illustrates the versatility of reactions that these compounds can undergo, providing a pathway to synthesize a variety of heterocyclic compounds (Costa et al., 2004).
Physical Properties Analysis
The physical properties of compounds derived from or related to 2,4,6-trimethoxyaniline, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various chemical contexts. However, specific physical property data for 2,4,6-trimethoxyaniline were not directly available in the searched papers.
Chemical Properties Analysis
The chemical properties of 2,4,6-trimethoxyaniline derivatives, including their reactivity, stability, and interactions with other molecules, play a critical role in their applications. The synthesis and properties of poly(2,4,6-trimethylstyrene) indicate that the bulkiness of trimethylphenyl substituents in the polymer chain is responsible for the somewhat enhanced rigidity and for the increase of the glass transition temperature, suggesting that similar bulky substituents in 2,4,6-trimethoxyaniline derivatives could also influence their chemical properties (Chaumont, Beinert, Herz, & Rempp, 1979).
Aplicaciones Científicas De Investigación
Protecting Group in Organosilicon Chemistry : The Si-2,4,6-trimethoxyphenyl (Si-2,4,6-TMOP) moiety, related to 2,4,6-Trimethoxyaniline, is an effective protecting group for synthetic organosilicon chemistry. It has been used in the synthesis of rac-sila-venlafaxine, a sila-analogue of the serotonin/noradrenaline reuptake inhibitor rac-venlafaxine (Daiß et al., 2004).
Chromatographic Analysis of 2-Deoxy Sugars : 2,4,6-Trimethoxyaniline derivatives like aniline-diphenylamine reagent have been useful in the fluorescent detection and analysis of 2-deoxy sugars, purine nucleosides, nucleotides, and DNA in chromatographic studies (Sawicki et al., 1968).
Synthesis of Brominated Oligoanilines : The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s demonstrates the versatility of trimethoxyaniline derivatives in creating novel organic compounds with potential applications in materials science (Ito et al., 2002).
Humic Substances Mediated Photooxygenation : 2,4,6-Trimethoxyaniline has been studied for its role in inhibiting humic substances mediated photooxygenation of furfuryl alcohol, indicating its potential in environmental chemistry and photoreactions (Halladja et al., 2007).
Polymerization of Imide Oligomers : 2,4,6-Trimethoxyaniline derivatives have been used in the synthesis of imide trimers for creating high molecular weight polyimides with potential applications in material sciences (Choi & Harris, 2000).
G-2 Melamine-Based Dendrimers : 2,4,6-Trimethoxyaniline derivatives have been used in the design and synthesis of novel G-2 melamine-based dendrimers, showcasing their utility in supramolecular chemistry (Morar et al., 2018).
Ligand in Palladium-Catalyzed Reactions : Compounds like 2,4,6-Trimethoxypyridine, closely related to 2,4,6-Trimethoxyaniline, have been found effective as ligands in palladium-catalyzed ortho-C-H amination reactions, indicating their role in catalysis and organic synthesis (Zhu et al., 2015).
Retinoid Analogs Synthesis : Trimethoxyaniline derivatives have been combined with other compounds to produce novel analogs of the aromatic retinoid acitretin, indicating their application in pharmaceutical chemistry (Magoulas & Papaioannou, 2003).
Safety And Hazards
2,4,6-Trimethoxyaniline is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2,4,6-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSAKXLEFPFZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161990 | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxyaniline | |
CAS RN |
14227-17-9 | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14227-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



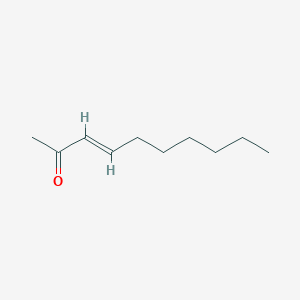
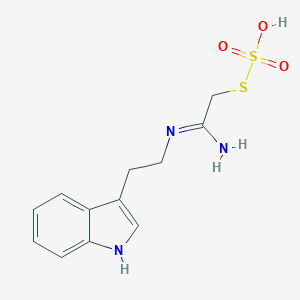
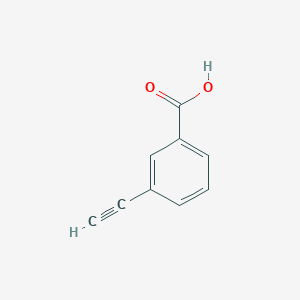

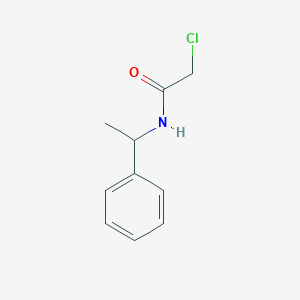
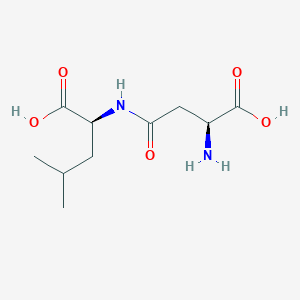

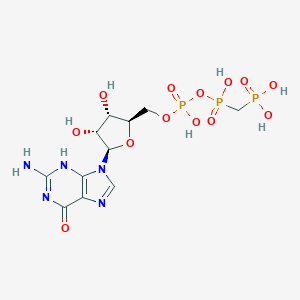
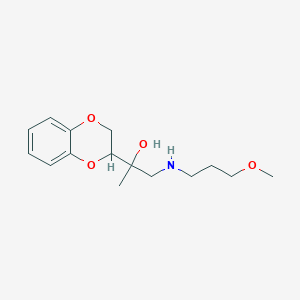

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
